(6-Ethoxy-benzothiazol-2-yl)-hydrazine
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Description
(6-Ethoxy-benzothiazol-2-yl)-hydrazine is a useful research compound. Its molecular formula is C9H11N3OS and its molecular weight is 209.27 g/mol. The purity is usually 95%.
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Biological Activity
(6-Ethoxy-benzothiazol-2-yl)-hydrazine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer, anti-inflammatory, and antimicrobial properties, supported by research findings and case studies.
Chemical Structure and Properties
The compound this compound is characterized by the presence of a benzothiazole moiety, which is known for its pharmacological potential. The molecular formula is C10H12N4OS, with a molecular weight of 236.30 g/mol. Its structure allows for various interactions with biological targets, contributing to its therapeutic effects.
1. Anticancer Activity
Numerous studies have demonstrated the anticancer potential of benzothiazole derivatives, including this compound. Research indicates that compounds with similar structures can induce apoptosis in cancer cells:
- Mechanism of Action : The compound has been shown to activate procaspase-3, leading to the cleavage of caspase-3 and subsequent apoptosis in cancer cell lines such as U937 and MCF-7 .
- Case Study : A study identified several benzothiazole derivatives that exhibited potent anticancer activity with IC50 values ranging from 5.2 μM to 6.6 μM against U937 cells, highlighting the importance of the benzothiazole structure in enhancing anticancer efficacy .
2. Anti-inflammatory Activity
Benzothiazole derivatives are also recognized for their anti-inflammatory properties.
- Research Findings : Compounds similar to this compound have been evaluated for their ability to inhibit inflammatory pathways. For instance, derivatives have shown significant inhibition of pro-inflammatory cytokines in various models .
3. Antimicrobial Activity
The antimicrobial properties of hydrazones, including this compound, have been explored extensively.
- Activity Against Pathogens : Studies indicate that hydrazone derivatives exhibit broad-spectrum antimicrobial activity against bacteria and fungi . The presence of electron-withdrawing groups in the benzothiazole ring enhances this activity.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
Structural Feature | Activity Impact |
---|---|
Benzothiazole Ring | Enhances anticancer and antimicrobial activity |
Ethoxy Group | Modulates solubility and bioavailability |
Hydrazine Linkage | Contributes to overall biological activity |
Research indicates that modifications to the benzothiazole moiety can significantly influence the compound's efficacy and selectivity against various biological targets .
Properties
IUPAC Name |
(6-ethoxy-1,3-benzothiazol-2-yl)hydrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3OS/c1-2-13-6-3-4-7-8(5-6)14-9(11-7)12-10/h3-5H,2,10H2,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATGMFUQLBDNCNW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60365940 |
Source
|
Record name | (6-Ethoxy-benzothiazol-2-yl)-hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60365940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16942-73-7 |
Source
|
Record name | (6-Ethoxy-benzothiazol-2-yl)-hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60365940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.